molecular formula C27H31ClN4O4S2 B2487050 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216633-58-7

6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2487050
CAS RN: 1216633-58-7
M. Wt: 575.14
InChI Key: ZMALBNDPVLCIHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives involves a five-step synthesis starting from piperidin-4-one. This process, aimed at developing Mycobacterium tuberculosis pantothenate synthetase inhibitors, utilizes a molecular hybridization approach, blending elements from known antimycobacterial leads to create novel compounds with significant activity against Mycobacterium tuberculosis (Ganesh Samala et al., 2014).

Molecular Structure Analysis

Molecular structure analysis through techniques such as differential scanning fluorimetry has confirmed the binding affinity of these compounds to targeted enzymes. The structure-activity relationship (SAR) exploration, particularly for the most potent inhibitors, sheds light on the molecular interactions critical for their biological activity and the significance of the sulfonyl, benzamido, and tetrahydrothieno[2,3-c]pyridine components in mediating these interactions.

Chemical Reactions and Properties

The chemical reactions central to the development of these compounds include aminomethylation, which involves the action of primary amines and formaldehyde on piperidinium derivatives to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. These reactions highlight the chemical versatility and reactivity of the core structure, facilitating the synthesis of a wide range of derivatives with varied biological activities (V. Dotsenko et al., 2012).

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Compounds derived from tetrahydrothienopyridine and similar structures have been studied for their antimicrobial and antibacterial activities. For instance, a study synthesized a series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and tested their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds exhibited significant antibacterial activity, highlighting their potential as leads in the development of new antimicrobial agents (Doshi et al., 2015).

Synthesis and Characterization of Heterocyclic Compounds

Research efforts have been directed toward the synthesis and characterization of novel heterocyclic compounds incorporating the thienopyridine scaffold for various applications, including potential pharmaceuticals. One study presented the synthesis of novel pyridothienopyrimidines and pyridothienotriazines, showing the versatility of thienopyridine derivatives in creating complex heterocyclic structures with potential biological activities (Abdel-rahman et al., 2002).

Inhibitory Activity Against Mycobacterium tuberculosis

Compounds based on the tetrahydrothienopyridine structure have been evaluated for their inhibitory activity against Mycobacterium tuberculosis, a significant public health concern. A study developed tetrahydrothienopyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors, demonstrating the potential of these compounds in tuberculosis treatment strategies (Samala et al., 2013).

Potential in Central Nervous System Disorders

Research into the applications of piperazine and pyridine derivatives has extended into the treatment of central nervous system disorders. A scalable and facile synthetic process was established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for its therapeutic potential in addressing central nervous system disorders (Wei et al., 2016).

properties

IUPAC Name

6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4S2.ClH/c28-25(32)24-22-13-16-30(17-19-7-3-1-4-8-19)18-23(22)36-27(24)29-26(33)20-9-11-21(12-10-20)37(34,35)31-14-5-2-6-15-31;/h1,3-4,7-12H,2,5-6,13-18H2,(H2,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMALBNDPVLCIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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